Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate

Description

Structural Characterization and IUPAC Nomenclature

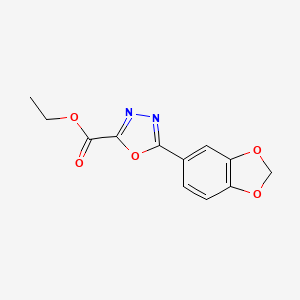

The molecular structure of this compound comprises a five-membered 1,3,4-oxadiazole ring substituted at the 5-position with a 1,3-benzodioxole group and at the 2-position with an ethyl carboxylate ester. The IUPAC name reflects this arrangement: This compound .

Key Structural Properties:

The ester group at position 2 enhances solubility in organic solvents, while the benzodioxole moiety contributes to π-π stacking interactions in biological systems . X-ray crystallography studies of analogous compounds confirm planar geometry, with intramolecular hydrogen bonding stabilizing the oxadiazole ring .

Historical Context in Heterocyclic Compound Research

1,3,4-Oxadiazoles emerged as critical scaffolds in the mid-20th century, with Ainsworth’s 1965 synthesis of unsubstituted 1,3,4-oxadiazole marking a milestone . The integration of benzodioxole groups into oxadiazoles gained traction in the 2000s, driven by their enhanced bioactivity and metabolic stability . This compound represents a hybrid structure combining the electron-rich benzodioxole system with the oxadiazole’s hydrogen-bonding capacity, a design strategy inspired by natural product analogs .

Notably, the compound’s development aligns with trends in anticancer and antimicrobial research, where 1,3,4-oxadiazoles are leveraged for their ability to inhibit enzymes like tubulin polymerases and DNA gyrases . Its synthesis often employs cyclodehydration of diacylhydrazines using agents like phosphorus oxychloride, a method refined over decades to improve yields .

Position Within 1,3,4-Oxadiazole Derivative Classifications

1,3,4-Oxadiazole derivatives are classified based on substituent patterns and biological targets. This compound falls into two subcategories:

- Aryl-Substituted Oxadiazoles : The 1,3-benzodioxole group at position 5 places it among aryl-substituted derivatives, which exhibit enhanced lipophilicity and receptor affinity compared to alkyl analogs .

- Ester-Functionalized Oxadiazoles : The ethyl carboxylate group at position 2 is common in prodrug designs, facilitating cellular uptake and enzymatic hydrolysis .

Comparative Analysis of 1,3,4-Oxadiazole Derivatives:

This compound’s dual substitution pattern synergizes electronic and steric effects, making it a candidate for multitargeted therapies. For instance, the benzodioxole moiety’s electron-donating properties stabilize charge-transfer complexes with DNA, while the ester group modulates bioavailability .

Properties

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-16-12(15)11-14-13-10(19-11)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJBSPNFFKPQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired oxadiazole compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate has the molecular formula and a molecular weight of approximately 262.22 g/mol. Its structure features a benzodioxole moiety that contributes to its biological activity. The compound can be synthesized through various methods that involve the reaction of appropriate precursors under controlled conditions.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. This compound has been shown to exhibit significant antibacterial activity against various strains of bacteria. In a study assessing a series of oxadiazole derivatives, compounds similar to this compound demonstrated comparable effectiveness to first-line antibiotics in inhibiting bacterial growth .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Research indicates that oxadiazole derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of the benzodioxole group enhances the electron-donating ability of the molecule, thereby increasing its antioxidant capacity .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. For instance, derivatives containing the oxadiazole moiety have shown cytotoxic effects against glioblastoma cell lines in vitro. These compounds induced apoptosis in cancer cells by damaging DNA and disrupting cellular functions . The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.

Anti-Diabetic Effects

Recent studies have also pointed towards the potential anti-diabetic effects of oxadiazole derivatives. In vivo experiments using genetically modified models have indicated that certain derivatives can significantly lower glucose levels and improve insulin sensitivity . This suggests that this compound may have therapeutic applications in managing diabetes.

Case Study 1: Antimicrobial Screening

A study synthesized a series of oxadiazoles including this compound and evaluated their antibacterial activities against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited minimal inhibitory concentrations comparable to standard antibiotics .

Case Study 2: Anticancer Efficacy

In another investigation focused on glioblastoma treatment, this compound was tested for cytotoxicity using colony formation assays. The results demonstrated significant reductions in colony formation by treated cells compared to controls .

Mechanism of Action

The mechanism of action of ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This is achieved through the modulation of signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways .

Comparison with Similar Compounds

Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds, such as:

1,3-benzodioxole derivatives: These compounds share the benzodioxole ring structure and exhibit similar chemical reactivity and biological activities.

Oxadiazole derivatives: Compounds with the oxadiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its combined structural features, which contribute to its specific chemical and biological properties .

Biological Activity

Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities, as well as its synthesis and structure.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 262.22 g/mol

- CAS Number : 884982-97-2

- InChI Key : JKWFXOBNHJWNDH-UHFFFAOYSA-N

The compound features a five-membered oxadiazole ring fused with a benzodioxole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown inhibitory effects on various cancer cell lines:

These findings suggest that this compound may also exhibit similar anticancer properties due to its structural similarities with other effective oxadiazole compounds.

Antibacterial Activity

Oxadiazole derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or function:

These results indicate potential therapeutic applications of the compound in treating bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. These compounds may inhibit key inflammatory pathways or cytokine production. Although specific data on this compound is limited, related compounds have demonstrated promising results in reducing inflammation markers.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions where appropriate precursors are reacted under controlled conditions to form the oxadiazole ring. Common methods include:

- Refluxing with Acid Chlorides : This method involves refluxing benzodioxole derivatives with acid chlorides in the presence of bases.

- Condensation Reactions : Using hydrazides or hydrazones with carbonyl compounds can yield oxadiazoles through condensation reactions.

Case Studies and Research Findings

A study published in Pharmacology Reports highlighted the synthesis and evaluation of various oxadiazole derivatives for their biological activities. The results indicated that modifications on the benzodioxole moiety significantly influenced their activity profiles:

"Compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced anticancer activity compared to their electron-donating counterparts" .

This underscores the importance of structural modifications in enhancing biological efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, analogous oxadiazole derivatives are prepared using Biginelli-like conditions: refluxing a mixture of substituted aldehydes, thiourea, and β-ketoesters in ethanol with HCl as a catalyst . Optimization involves varying catalysts (e.g., Lewis acids), solvents (polar vs. non-polar), and reaction times to improve yield and purity. Parallel monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, purification is achieved via recrystallization (e.g., methanol) or column chromatography .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., benzodioxole aromatic protons, oxadiazole ring carbons) and confirms ester/oxadiazole functional groups .

- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-O-C vibrations from the oxadiazole ring .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns .

- Elemental Analysis : Confirms purity by matching experimental vs. theoretical C/H/N/O percentages .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodology : Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/ingestion; in case of exposure, rinse skin/eyes with water and seek medical attention. Store in airtight containers under inert gas (N₂/Ar) to prevent moisture degradation .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve the molecular conformation and intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction determines bond lengths, angles, and dihedral angles (e.g., benzodioxole vs. oxadiazole ring planarity). SHELX refines structural models by minimizing residuals (R-factors) and validates hydrogen bonding (e.g., N–H⋯S or C–H⋯π interactions stabilizing crystal packing) . ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

Q. What strategies resolve discrepancies between experimental spectral data and computational/structural models?

- Methodology :

- Dynamic NMR : Detects conformational flexibility (e.g., ring puckering) causing signal splitting .

- DFT Calculations : Compare computed (e.g., Gaussian) vs. experimental IR/NMR spectra to identify tautomers or stereoelectronic effects .

- Validation Tools : Use checkCIF/PLATON to flag crystallographic outliers (e.g., unusual bond lengths) and reconcile with spectroscopic data .

Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Substituent Variation : Introduce electron-donating/withdrawing groups (e.g., halogens, methoxy) at the benzodioxole or oxadiazole positions to modulate electronic effects .

- Bioisosteric Replacement : Replace the ester group with amides or sulfonamides to enhance solubility or binding affinity .

- Pharmacological Assays : Test derivatives in radioligand binding assays (e.g., GABAA receptor modulation) to correlate structural changes with activity .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Methodology :

- Molecular Orbital Analysis : Use Gaussian or ORCA to calculate HOMO/LUMO energies, identifying nucleophilic/electrophilic sites for reaction planning.

- MD Simulations : Study solvation effects or protein-ligand docking (e.g., AutoDock) to predict bioavailability or metabolic stability .

Data Contradiction Analysis

Q. How to address conflicting data between theoretical and experimental solubility/stability profiles?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.